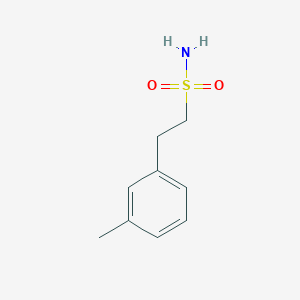![molecular formula C9H14ClNO B7595867 [3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
[3-(2-Aminoethyl)phenyl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Aminoethyl)phenyl]methanol hydrochloride, also known as Phenylethanolamine, is a chemical compound with the molecular formula C8H11NO.HCl. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine acts as a direct agonist of alpha and beta adrenergic receptors. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which in turn activate the sympathetic nervous system. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine and norepinephrine.
Biochemical and Physiological Effects:
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and cardiac output, as well as the release of adrenaline and noradrenaline. It also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine and norepinephrine. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to have a positive inotropic effect, which means it increases the force of contraction of the heart muscle. It has also been shown to have a bronchodilator effect, which means it dilates the airways in the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to use and has a well-established mechanism of action. However, one of the limitations is that it has a short half-life, which means its effects are short-lived. It is also difficult to control the dose of [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine, which can lead to variability in the results of experiments.
Orientations Futures
There are several future directions for research on [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine. One area of research is its potential use as a treatment for cardiovascular disease. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to have a positive inotropic effect, which means it could be used to improve heart function in patients with heart failure. Another area of research is its potential use as a bronchodilator in patients with asthma. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to have a bronchodilator effect, which means it could be used to improve breathing in patients with asthma. Finally, there is potential for research on [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine's effects on the central nervous system. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to stimulate the release of neurotransmitters such as dopamine and norepinephrine, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Méthodes De Synthèse
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine can be synthesized in several ways, including the reduction of phenylacetonitrile with lithium aluminum hydride, the reduction of 2-nitro-1-phenylethanol with sodium borohydride, and the reaction of benzaldehyde with nitromethane followed by reduction with sodium borohydride. The most commonly used method for the synthesis of [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine is the reduction of phenylacetonitrile with lithium aluminum hydride.
Applications De Recherche Scientifique
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been extensively studied for its various scientific research applications. It is commonly used in studies related to the sympathetic nervous system, cardiovascular system, and endocrine system. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to increase heart rate, blood pressure, and cardiac output, making it an important tool for cardiovascular research. It has also been shown to stimulate the release of adrenaline and noradrenaline, making it useful in studies related to the sympathetic nervous system.
Propriétés
IUPAC Name |
[3-(2-aminoethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETXTUIYZSPHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105572-53-0 |
Source


|
| Record name | [3-(2-aminoethyl)phenyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)


![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)